molecular formula C16H19N3O4 B3165653 5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile CAS No. 902568-45-0

5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile

Cat. No. B3165653
CAS RN: 902568-45-0
M. Wt: 317.34 g/mol
InChI Key: OLALEGDVRAAJRH-UHFFFAOYSA-N
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Description

Isoxazoles are five-membered aromatic heterocycles containing adjacent oxygen and nitrogen atoms . They are found in a variety of naturally occurring compounds and biologically active molecules . They are especially useful in medicine, as many antifungal drugs belong to the isoxazole class .


Synthesis Analysis

Isoxazoles can be synthesized through various methods. One common method is the 1,3-dipolar cycloaddition of in situ generated nitrile oxides and terminal acetylenes . Another method is the addition of hydroxylamine to α-cyano ketones .


Molecular Structure Analysis

Isoxazoles have a five-membered ring structure with adjacent oxygen and nitrogen atoms . The exact structure of “5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile” would need to be determined through further analysis.


Chemical Reactions Analysis

The reactions of isoxazoles can vary depending on the specific compound. Some isoxazoles can exist in solutions as two tautomeric forms .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazoles can vary depending on the specific compound. For example, some isoxazoles have a melting point of 135-139 °C .

Scientific Research Applications

Isoxazoline Derivatives in Medicinal Chemistry

Isoxazolines, a related chemical class, have garnered attention for their medicinal chemistry applications due to their diverse biological activities. Isoxazoline derivatives have been explored as anticancer agents, highlighting the importance of nitrogen and oxygen-containing heterocycles in drug development. Structural-activity relationship studies indicate that isoxazoline compounds may exert anticancer effects through various mechanisms, including inhibition of cancer cell growth and induction of apoptosis. Such insights could suggest potential research directions for 5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile in exploring its anticancer properties (Kaur et al., 2014).

Ectoparasiticidal Applications of Isoxazolines

Isoxazolines have also been studied for their ectoparasiticidal efficacy. These compounds act on the nervous system of invertebrates by inhibiting glutamate- and gamma-aminobutyric acid-gated chloride channels. This mode of action suggests that similar structures, including this compound, could potentially be investigated for applications in controlling ectoparasites, offering a new avenue for the development of veterinary medicines (Zhou et al., 2021).

Antioxidant and Anti-inflammatory Research

The pharmacological evaluation of compounds with similar structural features has shown promising antioxidant and anti-inflammatory activities. Such compounds, through their interaction with biological systems, can mitigate oxidative stress and inflammation, suggesting that this compound could be a candidate for further studies in these areas. Research focusing on the synthesis and evaluation of related structures for their biological activities could provide insights into the therapeutic potential of this compound (Raut et al., 2020).

Mechanism of Action

The mechanism of action of isoxazoles can vary greatly depending on the specific compound and its biological targets . Some isoxazoles have been reported to act as strong and selective agonists of cloned human D4 dopamine receptors and selective antagonists of γ-aminobutyric acid receptors .

Safety and Hazards

Isoxazoles can have various safety and hazard classifications depending on the specific compound. For example, some isoxazoles have hazard classifications of Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Isoxazoles have a broad spectrum of targets and high biological activity, making them useful in the development of new therapeutic agents with increased potency and lower toxicity . Future research could focus on developing new isoxazoles with improved properties and exploring their potential applications in medicine and other fields .

properties

IUPAC Name

5-amino-3-(3,4,5-triethoxyphenyl)-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-4-20-12-7-10(14-11(9-17)16(18)23-19-14)8-13(21-5-2)15(12)22-6-3/h7-8H,4-6,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLALEGDVRAAJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NOC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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